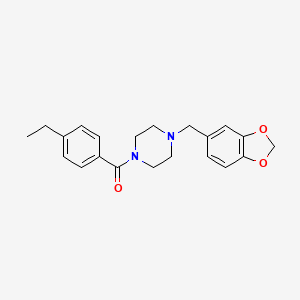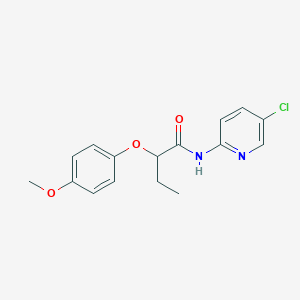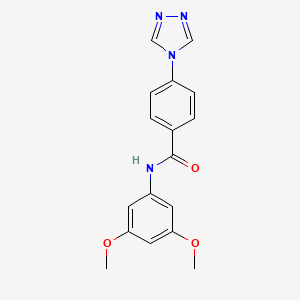![molecular formula C19H21NO5S B4956416 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4956416.png)
5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid, also known as EMT, is a thienoindole derivative that has been found to have potential therapeutic applications in various fields of medicine. This compound has been studied for its ability to inhibit the activity of enzymes such as histone deacetylases (HDACs) and sirtuins, which play important roles in regulating gene expression and cellular processes.
Mécanisme D'action
5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid exerts its therapeutic effects by inhibiting the activity of enzymes such as HDACs and sirtuins, which play important roles in regulating gene expression and cellular processes. HDACs are involved in the deacetylation of histones, which can lead to the repression of gene expression. By inhibiting HDAC activity, 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid promotes the expression of pro-apoptotic genes, leading to apoptosis in cancer cells. Sirtuins, on the other hand, are involved in the regulation of cellular metabolism and aging. By inhibiting sirtuin activity, 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid has been found to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotection in animal models of neurodegenerative diseases, and anti-inflammatory and anti-atherosclerotic effects. Additionally, 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid has been found to modulate the expression of various genes involved in cellular processes such as metabolism, aging, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid in lab experiments is its ability to selectively inhibit the activity of HDACs and sirtuins, making it a useful tool for studying the role of these enzymes in cellular processes. Additionally, 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid has been found to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid in lab experiments is its relatively complex synthesis method, which may limit its availability and use in certain research settings.
Orientations Futures
There are several potential future directions for research on 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid. One area of interest is the development of 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid as a therapeutic agent for cancer treatment, particularly in combination with other chemotherapy drugs. Another potential direction is the study of 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid's neuroprotective effects in human clinical trials for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid, as well as its potential limitations and side effects.
Méthodes De Synthèse
The synthesis of 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid involves the reaction of 2-ethylthiophene-3-carboxylic acid with 4-methylphenylboronic acid in the presence of palladium catalysts to form the corresponding arylated thienoindole. The resulting compound is then subjected to a series of chemical reactions to introduce the ethoxycarbonyl and oxopentanoic acid groups, resulting in the formation of 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid.
Applications De Recherche Scientifique
5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer treatment, 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDAC activity, thereby promoting the expression of pro-apoptotic genes. 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid has been found to have anti-inflammatory and anti-atherosclerotic effects, making it a potential therapeutic agent for cardiovascular diseases.
Propriétés
IUPAC Name |
5-[[3-ethoxycarbonyl-4-(4-methylphenyl)thiophen-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-3-25-19(24)17-14(13-9-7-12(2)8-10-13)11-26-18(17)20-15(21)5-4-6-16(22)23/h7-11H,3-6H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRANRMCDECDOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B4956341.png)


![5-[(4-{[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]-2-methyl-4(1H)-pyridinone](/img/structure/B4956360.png)
![4'-(4-fluorobenzyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4956364.png)
![N-(5-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4956376.png)


![N-[1-{[(2-methoxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4956404.png)

![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B4956423.png)

![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4956437.png)